An In-depth Technical Guide to 2-acetylphenyl 4-methylbenzoate: Chemical Structure, Properties, and Synthetic Methodologies
An In-depth Technical Guide to 2-acetylphenyl 4-methylbenzoate: Chemical Structure, Properties, and Synthetic Methodologies
This technical guide provides a comprehensive overview of 2-acetylphenyl 4-methylbenzoate, a benzoate ester with potential applications in medicinal chemistry and materials science. The document details its chemical structure, physicochemical properties, and a plausible synthetic route, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identity
2-acetylphenyl 4-methylbenzoate, with the molecular formula C₁₆H₁₄O₃, is an aromatic ester.[1] Its structure consists of a 2-acetylphenol moiety esterified with a 4-methylbenzoyl group. The ortho-positioning of the acetyl group on the phenyl ring is a key structural feature.
Molecular Structure:
IUPAC Name: (2-acetylphenyl) 4-methylbenzoate
Physicochemical Properties
Quantitative data for 2-acetylphenyl 4-methylbenzoate and its structurally related analogs are summarized below. The properties for the title compound are largely computed due to a lack of extensive experimental data in published literature.
| Property | 2-acetylphenyl 4-methylbenzoate | 2-acetyl-5-methylphenyl 4-methylbenzoate | 4-acetylphenyl 2-methylbenzoate | 2-acetylphenyl benzoate | 2-acetylphenyl 4-chlorobenzoate |
| Molecular Formula | C₁₆H₁₄O₃[1] | C₁₇H₁₆O₃[2] | C₁₆H₁₄O₃[3] | C₁₅H₁₂O₃[4] | C₁₅H₁₁ClO₃[5] |
| Molecular Weight ( g/mol ) | 254.28 | 268.31[2] | 254.28[3] | 240.25[4] | 274.70[5] |
| logP (Computed) | Not available | 3.9016[2] | 3.3426[3] | Not available | 3.2 |
| logD (Computed) | Not available | 3.9016[2] | 3.3426[3] | Not available | Not available |
| logSw (Computed) | Not available | -3.9683[2] | -3.636[3] | Not available | Not available |
| Polar Surface Area (Ų) | 43.37 | 34.53[2] | 34.443[3] | 43.37 | 43.4[5] |
| Hydrogen Bond Acceptors | 3 | 5[2] | 5[3] | 3 | 3 |
| CAS Number | 966655 (CID)[1] | Not available | 306743-67-9[6] | 4010-33-7[4] | 587317 (CID)[5] |
Potential Biological Activity
While direct experimental evidence for the biological activity of 2-acetylphenyl 4-methylbenzoate is limited, research on the closely related compound, 2-acetylphenyl benzoate, indicates potential anti-inflammatory properties and utility as a UVA absorber.[4] Derivatives of 2-acetylphenyl benzoate have demonstrated the ability to inhibit pro-inflammatory mediators, suggesting that 2-acetylphenyl 4-methylbenzoate may exhibit similar therapeutic potential.[4] The mechanism of action could involve the modulation of inflammatory pathways.[4]
Experimental Protocols
The following section outlines a detailed methodology for the synthesis of 2-acetylphenyl 4-methylbenzoate, adapted from general procedures for the synthesis of related benzoate esters.
Synthesis of 2-acetylphenyl 4-methylbenzoate via Esterification
This protocol describes the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride.
Materials:
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2-hydroxyacetophenone
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4-methylbenzoyl chloride
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Pyridine (or another suitable base, e.g., triethylamine)
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Dichloromethane (DCM) or another suitable aprotic solvent
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyacetophenone (1 equivalent) in dry dichloromethane.
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Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Addition of Acyl Chloride: Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in dry dichloromethane to the stirred reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Workup:
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Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
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Separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
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Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by silica gel column chromatography, using a hexane/ethyl acetate gradient as the eluent.
-
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the synthetic workflow and a hypothesized biological pathway for 2-acetylphenyl 4-methylbenzoate.
Caption: Synthetic workflow for 2-acetylphenyl 4-methylbenzoate.
Caption: Hypothesized anti-inflammatory action of 2-acetylphenyl 4-methylbenzoate.
References
- 1. (2-Acetylphenyl) 4-methylbenzoate | C16H14O3 | CID 966655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound 2-acetyl-5-methylphenyl 4-methylbenzoate - Chemdiv [chemdiv.com]
- 3. Compound 4-acetylphenyl 2-methylbenzoate - Chemdiv [chemdiv.com]
- 4. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]
- 5. 2-Acetylphenyl 4-chlorobenzoate | C15H11ClO3 | CID 587317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 306743-67-9 CAS MSDS (4-acetylphenyl 2-methylbenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
